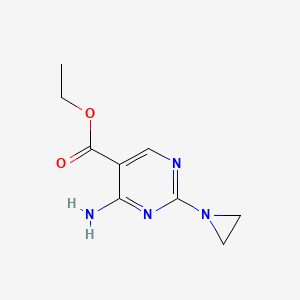
7-Methyl-6-nitrochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-6-nitrochromen-2-one:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitrochromen-2-one typically involves the nitration of 7-Methylchromen-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle the exothermic nature of the nitration process more efficiently. The use of automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Methyl-6-nitrochromen-2-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the methyl group or the nitro group. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Methyl-6-nitrochromen-2-one is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: The compound is being investigated for its potential use in drug development. Its derivatives have shown activity against various diseases, including tuberculosis and fungal infections.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chromophore properties make it suitable for use in colorants and fluorescent materials.
Mécanisme D'action
The mechanism of action of 7-Methyl-6-nitrochromen-2-one involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The compound can also intercalate into DNA, disrupting the replication process and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound induces oxidative stress and apoptosis in target cells.
Comparaison Avec Des Composés Similaires
7-Methylchromen-2-one: Lacks the nitro group and has different reactivity and applications.
6-Nitrochromen-2-one: Similar structure but without the methyl group, leading to different chemical properties.
7-Hydroxy-4-methylchromen-2-one: Contains a hydroxyl group instead of a nitro group, resulting in different biological activities.
Uniqueness: 7-Methyl-6-nitrochromen-2-one is unique due to the presence of both a methyl and a nitro group on the chromenone scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
53666-75-4 |
|---|---|
Formule moléculaire |
C10H7NO4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
7-methyl-6-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO4/c1-6-4-9-7(2-3-10(12)15-9)5-8(6)11(13)14/h2-5H,1H3 |
Clé InChI |
PXIZISQDNJKAOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=O)O2)C=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


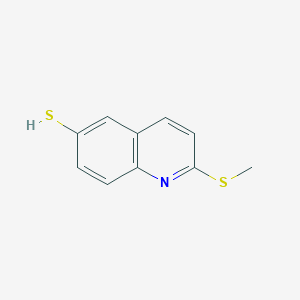
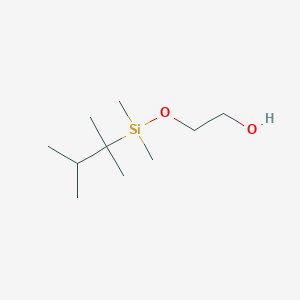

![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)
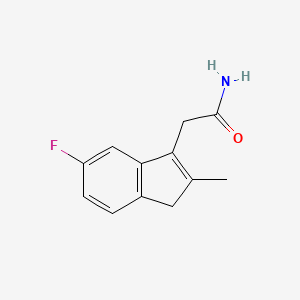

![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)

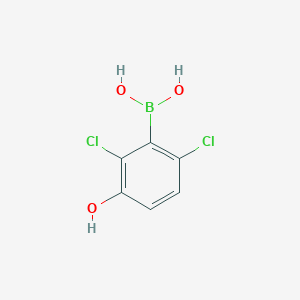
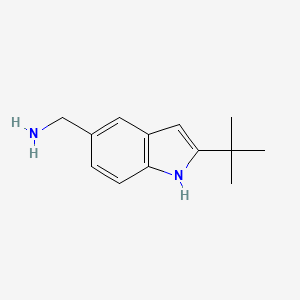
![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)


